3-Pyrimidin-2-ylbenzoyl chloride
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Overview
Description
3-Pyrimidin-2-ylbenzoyl chloride is a chemical compound with the molecular formula C11H7ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Pyrimidin-2-ylbenzoyl chloride can be synthesized through various methods. One common method involves the reaction of pyrimidine derivatives with benzoyl chloride under specific conditions. For instance, the reaction of 2-aminopyrimidine with benzoyl chloride in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Pyrimidin-2-ylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine can yield an amide derivative, while reaction with an alcohol can produce an ester .
Scientific Research Applications
3-Pyrimidin-2-ylbenzoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Pyrimidin-2-ylbenzoyl chloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrimidinylbenzoyl chloride
- 4-Pyrimidinylbenzoyl chloride
- 3-Pyridylbenzoyl chloride
Uniqueness
3-Pyrimidin-2-ylbenzoyl chloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
CAS No. |
892502-11-3 |
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Molecular Formula |
C11H7ClN2O |
Molecular Weight |
218.64 g/mol |
IUPAC Name |
3-pyrimidin-2-ylbenzoyl chloride |
InChI |
InChI=1S/C11H7ClN2O/c12-10(15)8-3-1-4-9(7-8)11-13-5-2-6-14-11/h1-7H |
InChI Key |
QCFDCOOCAWCFFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C2=NC=CC=N2 |
Origin of Product |
United States |
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